![molecular formula C16H14BrClO3 B6293239 Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate CAS No. 2404734-41-2](/img/structure/B6293239.png)
Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Organic Synthesis: Suzuki–Miyaura Cross-Coupling
Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is a valuable reagent in the Suzuki–Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The compound’s halogen substituents make it a suitable electrophile that can undergo palladium-catalyzed coupling with organoboron compounds.
Pharmaceutical Chemistry: Synthesis of Bioactive Molecules
In pharmaceutical research, this compound is used as an intermediate in the synthesis of various bioactive molecules. Its structure is amenable to further functionalization, making it a versatile precursor for developing drugs with potential therapeutic applications .
Material Science: Advanced Polymer Research
The benzyloxy and halogen groups in Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate can be utilized in the design and synthesis of novel polymers. These polymers could have unique properties suitable for high-performance materials .
Analytical Chemistry: Chromatographic Standards
Due to its distinct chemical structure, this compound can serve as a chromatographic standard. It helps in the calibration of analytical instruments and aids in the development of new analytical methods for detecting complex molecules .
Biochemistry: Enzyme-Catalyzed Reactions
In biochemistry, Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate can be used to study enzyme-catalyzed reactions, such as those involving lipases. These studies can lead to a better understanding of enzymatic selectivity and mechanism .
Environmental Science: Degradation Studies
This compound’s stability and degradation under various environmental conditions can be studied to understand its long-term environmental impact. Such studies are crucial for assessing the ecological safety of chemical compounds .
Agricultural Chemistry: Pesticide Synthesis
In agricultural chemistry, Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate can be a precursor in the synthesis of pesticides. Its halogenated structure allows for the creation of compounds that can act as potent biocides .
Chemical Engineering: Process Optimization
Finally, in chemical engineering, this compound is used to optimize chemical processes such as catalysis and reaction kinetics. Its reactivity can provide insights into improving industrial-scale chemical production .
Mechanism of Action
properties
IUPAC Name |
ethyl 6-bromo-2-chloro-3-phenylmethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClO3/c1-2-20-16(19)14-12(17)8-9-13(15(14)18)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNORNJAKVWTOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.